molecular formula C16H10F3NO B2555175 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole CAS No. 388090-63-9

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole

Cat. No.: B2555175
CAS No.: 388090-63-9
M. Wt: 289.257
InChI Key: DKDUEHPEQGDUGI-CMDGGOBGSA-N
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Description

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole typically involves the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . This method ensures the formation of the benzoxazole ring system with the desired trifluoromethyl and ethenyl substituents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the ethenyl linkage or other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as thiols or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor–acceptor complexes, which can undergo intramolecular single electron transfer reactions under specific conditions . This mechanism is particularly relevant in photoredox catalysis and other light-promoted reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole is unique due to its specific combination of a trifluoromethyl group, ethenyl linkage, and benzoxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

The compound 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C15H12F3N2O\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_2\text{O}

This compound features a benzoxazole ring system substituted with a trifluoromethyl group, which is known to influence its reactivity and biological properties.

Synthesis

The synthesis of benzoxazole derivatives typically involves the condensation of o-aminophenols with appropriate aldehydes or ketones. For this compound, specific methods include:

  • Condensation Reaction : The reaction of 3-(trifluoromethyl)benzaldehyde with o-aminophenol under acidic conditions.
  • Cyclization : Followed by cyclization to form the benzoxazole moiety.

Antimicrobial Activity

Several studies have assessed the antimicrobial activity of benzoxazole derivatives. A notable study reported that compounds similar to this compound exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 7.81 to 250 µg/mL, indicating a broad spectrum of activity .

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli31
Candida albicans125

Anticancer Activity

Research has also explored the anticancer potential of benzoxazole derivatives. In vitro studies demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 values ranged from 0.76 µM.
  • MCF-7 (breast cancer) : IC50 values around 1.08 µM.

These compounds were found to induce apoptosis in cancer cells, as evidenced by increased levels of caspases involved in the apoptotic pathway .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit various enzymes like cyclooxygenases (COX), which play a role in inflammation and cancer progression.
  • Cell Cycle Arrest : Evidence suggests that these compounds can disrupt the cell cycle in cancer cells, leading to growth inhibition.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of benzoxazole derivatives, including our compound of interest, revealed promising results against resistant strains of bacteria. The study highlighted that while these compounds were less potent than standard antibiotics like fluconazole against C. albicans, they exhibited superior activity against certain drug-resistant bacterial strains .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of benzoxazole derivatives demonstrated that modifications at specific positions on the benzoxazole ring could enhance cytotoxicity against HepG2 cells. The study concluded that the introduction of trifluoromethyl groups significantly increased the potency of these compounds .

Properties

IUPAC Name

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDUEHPEQGDUGI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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